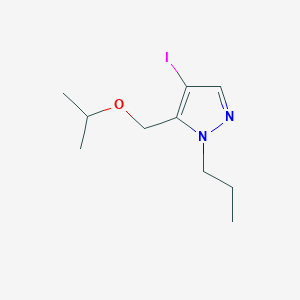![molecular formula C23H18FN5O2S B2489936 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941994-38-3](/img/structure/B2489936.png)
1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, aiming to construct the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one scaffold. For example, the synthesis of dihydropyrazolo[1,5-a]pyrimidin-7-ones involves ring transformation reactions, highlighting the complexity and specificity required in synthesizing such compounds (Kurasawa et al., 1989).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals significant insights into their chemical behavior and potential applications. The structural characterization often involves various spectroscopic techniques, including IR, (1)H-NMR, and mass spectrometry, to confirm the molecular structure and substitution patterns of synthesized compounds (Selvam et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, reflecting their reactivity and potential for further chemical modifications. For example, the synthesis and reactions of related compounds involve transformations to create fused heterocyclic systems, demonstrating their versatility and potential for generating diverse molecular architectures (Youssef & Omar, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structural Analysis
Thiazolo[3,2-a]pyrimidine derivatives, including the compound , are synthesized using various starting materials such as 4-fluoroaniline and ethylacetoacetate. The structural analysis of these derivatives is typically achieved through crystallography, revealing supramolecular architecture stabilized by various intermolecular interactions. These interactions include hydrogen bonding and π-π stacking, which significantly influence the compounds' solid-state packing features (Alam et al., 2010), (Prasad & Begum, 2018).
Pharmacological Properties:
Anti-Inflammatory and Antinociceptive Activities:
- Certain thiazolo[3,2-a]pyrimidine derivatives exhibit significant anti-inflammatory and antinociceptive properties. These activities are assessed through methods like the rat paw edema method and thermal stimulus technique, indicating the compounds' potential in treating conditions involving inflammation and pain (Alam et al., 2010), (Tozkoparan et al., 1999).
Antimicrobial Activities:
- Derivatives of thiazolo[3,2-a]pyrimidines have shown significant antimicrobial activities, with some compounds exhibiting potency against a wide range of bacterial and fungal strains. These activities suggest the potential use of these compounds in developing new antimicrobial agents (Khobragade et al., 2010).
Anticancer Activities:
- Studies have reported the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for their anticancer activities. Some of these derivatives exhibit moderate to high anticancer activity, making them potential candidates for cancer chemotherapy (Galayev et al., 2015), (Abdellatif et al., 2014).
Herbicidal and Antifungal Activities:
- Novel thiazolo[3,2-a]pyrimidine derivatives are being synthesized and evaluated for herbicidal and antifungal activities. Some of these compounds have shown promising results, indicating their potential in agricultural applications as well (Luo et al., 2017).
Eigenschaften
IUPAC Name |
12-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c24-15-5-7-16(8-6-15)29-21-18(12-25-29)22(31)28-17(13-32-23(28)26-21)11-20(30)27-10-9-14-3-1-2-4-19(14)27/h1-8,12,17H,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSRCIDAQVTWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)



![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)





![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)